(4-Bromophenyl)(4-nitrophenyl)sulfane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)sulfanyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO2S/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPBPDJTKDECOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50302208 | |
| Record name | (4-Bromophenyl)(4-nitrophenyl)sulfane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21969-12-0 | |
| Record name | 21969-12-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149667 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Bromophenyl)(4-nitrophenyl)sulfane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 4 Bromophenyl 4 Nitrophenyl Sulfane
Transformations Involving the Sulfur Center
The sulfur atom in (4-Bromophenyl)(4-nitrophenyl)sulfane, being in its lowest oxidation state (-2), is susceptible to a range of oxidative and derivatization reactions. These transformations allow for the synthesis of sulfoxides, sulfones, sulfimides, and sulfonium (B1226848) salts.
Oxidation Reactions to Sulfoxides and Sulfones
The oxidation of the sulfane linkage is a fundamental transformation, yielding the corresponding sulfoxides and, upon further oxidation, sulfones. The control over the extent of oxidation is a key aspect of these reactions, with various methods developed to achieve selectivity. Common chemical oxidants for this process include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).
Electrochemical methods offer a reagent-free approach for the selective oxidation of diaryl sulfides. The selectivity between the sulfoxide (B87167) and sulfone can be precisely controlled by adjusting the reaction conditions, such as the applied current and the solvent system. nih.gov
In a typical electrochemical setup, sulfoxides are selectively obtained in high yields when a constant current of 5 mA is applied for 10 hours in a dimethylformamide (DMF) solvent. nih.gov Conversely, employing a higher constant current of 10 or 20 mA for the same duration in methanol (B129727) (MeOH) favors the formation of the sulfone as the major product. nih.gov Isotope labeling studies have confirmed that the oxygen atom incorporated into both the sulfoxide and sulfone functions is derived from water present in the reaction medium. nih.gov This methodology utilizes traceless electrons as the oxidant, presenting an environmentally benign alternative to traditional chemical oxidants. rsc.org
Table 1: Selectivity in Electrochemical Oxidation of Diaryl Sulfides
| Product | Current | Solvent | Duration (h) |
|---|---|---|---|
| Sulfoxide | 5 mA | DMF | 10 |
Organocatalytic systems utilizing hydrogen peroxide as the terminal oxidant provide a green and efficient route for the oxidation of sulfides. The presence of a catalyst is crucial for activating the H₂O₂ and facilitating the oxygen transfer. For instance, nitrophenyl-substituted polyperoxotungstate complexes have been shown to be highly active and selective catalysts for the oxidation of sulfides to sulfoxides with H₂O₂. documentsdelivered.com The presence of an electron-withdrawing nitro group on the catalyst enhances its electrophilicity, leading to higher activity. documentsdelivered.com Kinetic studies indicate that the reaction rate is first-order with respect to the catalyst, the sulfide (B99878), and the hydrogen peroxide concentration. documentsdelivered.com
The one-electron oxidation of diaryl sulfides, which can be achieved electrochemically or with strong one-electron oxidants, leads to the formation of highly unstable sulfide radical cations (Ar₂S•⁺). researchgate.netchimia.ch These intermediates are key in the oxidation pathway. u-tokyo.ac.jp The initial step in the electrochemical oxidation is the formation of this radical cation at the anode. researchgate.net This species is highly reactive and can subsequently react with an oxygen source, such as water, to proceed to the sulfoxide. Further one-electron oxidation of the sulfoxide can then lead to the sulfone. The transient nature of these radical cations makes them difficult to isolate, but their existence is supported by cyclic voltammetry and EPR studies. researchgate.netu-tokyo.ac.jp
Derivatization at the Sulfur Atom (e.g., Sulfimides, Sulfonium Salts)
Beyond oxidation, the sulfur atom can be derivatized to form other important classes of compounds, such as sulfonium salts and sulfimides.
Sulfonium Salts: Triarylsulfonium salts can be synthesized from diaryl sulfides through reactions with diaryliodonium salts, often catalyzed by copper(II) salts. thieme-connect.de Another approach involves the reaction of the corresponding diaryl sulfoxide with an activated aromatic compound, such as a phenolic ether, in the presence of a strong acid. thieme-connect.de This method proceeds via protonation of the sulfoxide, which generates an electrophile capable of attacking the electron-rich aromatic ring. thieme-connect.de
Sulfimides: Sulfimides, and specifically the related sulfonimidamides, are intriguing motifs in medicinal chemistry. While direct synthesis from the sulfane is less common, they can be prepared from related sulfur compounds. For example, NH-sulfonimidamides can be synthesized from sulfenamides, which are accessible from disulfides. This transformation involves a chemoselective, one-pot NH and O transfer mediated by iodo(I)benzene (PhIO) using ammonium (B1175870) carbamate (B1207046) as the nitrogen source. nih.gov
Transformations Involving the Nitro Group
The nitro group on the (4-nitrophenyl) moiety is a versatile functional group that primarily undergoes reduction to an amino group. This transformation is a cornerstone reaction in organic synthesis, providing access to anilines which are valuable precursors for pharmaceuticals and other complex molecules. wikipedia.orgsci-hub.st
The reduction of the nitro group in this compound yields 4-Aminophenyl(4-bromophenyl)sulfane. This conversion can be achieved with high chemoselectivity, leaving the sulfane linkage and the carbon-bromine bond intact. A variety of reducing systems are effective for this purpose. commonorganicchemistry.com
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/System | Conditions | Notes |
|---|---|---|
| Catalytic Hydrogenation (H₂) | Palladium on carbon (Pd/C) or Raney Nickel catalyst | Pd/C is highly efficient but may cause dehalogenation; Raney Nickel is often preferred for halogenated substrates. commonorganicchemistry.com |
| Iron (Fe) | Acidic media (e.g., acetic acid, HCl) | A classical, mild, and cost-effective method. commonorganicchemistry.com |
| Tin(II) Chloride (SnCl₂) | Acidic media (e.g., HCl) | Provides a mild method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com |
| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution | Can be useful when hydrogenation or strongly acidic conditions are incompatible with the substrate. commonorganicchemistry.com |
| Zinc (Zn) | Acidic media (e.g., acetic acid) | A mild method for selective reduction. commonorganicchemistry.com |
The choice of reagent depends on the desired selectivity and the presence of other functional groups in the molecule. For this compound, methods that avoid the reduction of the aryl bromide, such as catalytic hydrogenation with Raney Nickel or reduction with metals like iron or tin(II) chloride, are particularly suitable. commonorganicchemistry.com
Selective Reduction of the Nitro Group to Amino Functionality
Transformations Involving the Bromo-Substituent
The bromine atom on the second phenyl ring serves as a versatile handle for introducing molecular complexity, primarily through the formation of new carbon-carbon or carbon-heteroatom bonds. These transformations are typically performed after the reduction of the nitro group to avoid potential side reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming aryl-aryl and aryl-alkynyl bonds, and the bromo-substituent on (4-aminophenyl)(4-bromophenyl)sulfane is an ideal electrophilic partner for these transformations.
The Suzuki-Miyaura coupling reaction involves the coupling of the aryl bromide with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. rug.nlorganic-chemistry.org This reaction is widely used due to the stability and low toxicity of the boronic acid reagents and its tolerance for a wide range of functional groups. researchgate.net
The Sonogashira coupling reaction enables the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. mdpi.com This reaction is typically co-catalyzed by palladium and copper(I) salts and requires a base, often an amine, which can also serve as the solvent. rsc.org
| Reaction | Catalyst System | Base | Solvent | Typical Temperature |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand | K₃PO₄, K₂CO₃, Cs₂CO₃ | 1,4-Dioxane, Toluene, DMF | 70-110 °C |
| Sonogashira | Pd(PPh₃)₄ / CuI or PdCl₂(PPh₃)₂ / CuI | Triethylamine (Et₃N), Diisopropylamine (DIPA) | DMF, THF, or the amine base itself | Room Temp. to 100 °C |
| Negishi | Pd(PPh₃)₄ or PdCl₂(dppf) | (Reaction does not require a separate base) | THF, Dioxane | Room Temp. to 80 °C |
Direct nucleophilic aromatic substitution (SₙAr) of the bromine on the (4-aminophenyl)(4-bromophenyl)sulfane is difficult because the electron-donating amino group deactivates the ring towards nucleophilic attack. However, the bromine can be effectively substituted by various nucleophiles using transition metal-catalyzed cross-coupling methodologies that are mechanistically distinct from SₙAr.
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines. organic-chemistry.orgacs.org This reaction has become a premier method for synthesizing aryl amines, offering broad substrate scope and functional group tolerance, largely replacing harsher classical methods. acs.org
The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N, C-O, and C-S bonds. wikipedia.org For instance, the Goldberg reaction, a variant of the Ullmann condensation, couples an aryl halide with an amine. wikipedia.org While traditional Ullmann reactions required harsh conditions, modern protocols use soluble copper catalysts with ligands, allowing the reactions to proceed at lower temperatures. wikipedia.org These methods allow for the substitution of the bromine atom with a wide range of amine, alcohol, and thiol nucleophiles.
Investigations into Reaction Mechanisms and Kinetics
Understanding the mechanisms and kinetics of these transformations is essential for reaction optimization.
Nitro Reduction: The mechanism of catalytic hydrogenation of nitroarenes involves adsorption of the nitro compound and the hydrogen source onto the catalyst surface, followed by a series of electron and proton transfers that lead to the stepwise reduction through nitroso and hydroxylamine (B1172632) intermediates. nih.gov
Cross-Coupling Reactions: The mechanisms of the Suzuki, Sonogashira, and Buchwald-Hartwig reactions are all based on a palladium catalytic cycle. The generally accepted mechanism involves three key steps:
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex.
Transmetalation (Suzuki/Sonogashira) or Base-Assisted Deprotonation/Coordination (Buchwald-Hartwig): In the Suzuki reaction, the organic group is transferred from the boron atom to the palladium center. In the Sonogashira reaction, the copper acetylide transfers the alkyne group to the palladium. In the Buchwald-Hartwig reaction, the amine coordinates to the palladium, and a base removes a proton to form a palladium-amido complex. mdpi.com
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst. Kinetic studies of Suzuki reactions have shown that the reaction rates can be influenced by factors such as catalyst concentration and the nature of the reactants. wikipedia.org
Electrochemical Reduction: The mechanism involves sequential electron transfers at the electrode surface. The kinetics are governed by the rate of electron transfer and the stability of the intermediates formed at each potential. wikipedia.orgnih.gov
Mechanistic Studies of Sulfide Oxidation
The sulfide bridge in this compound is susceptible to oxidation, typically yielding the corresponding sulfoxide and, upon further oxidation, the sulfone. The mechanism of this transformation is dependent on the oxidant used and the reaction conditions.
Common oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA) are effective for this transformation. Studies on analogous aromatic sulfides, such as nitrophenyl aryl sulfides, reveal that the oxidation process can be complex. For instance, upon electrospray ionization, these molecules can undergo both intermolecular oxidation (from the environment) and intramolecular oxygen transfer from an ortho-nitro group to the sulfur atom. nih.gov While this compound has a para-nitro group, which precludes direct intramolecular transfer, this finding highlights the influence of the nitro group on the sulfur's reactivity.
Kinetic studies on the oxidation of similar compounds, like methyl 4-nitrophenyl sulfide, by dimethyldioxirane (B1199080) show that the reaction follows second-order kinetics. rsc.org The mechanism can vary with solvent polarity. In less polar solvents, the oxidation is believed to be a concerted process involving a nucleophilic displacement by the sulfur on an oxygen atom of the oxidant. rsc.org However, in highly polar aqueous solvent mixtures, the mechanism may shift to a two-step reaction that proceeds through a betaine (B1666868) intermediate. rsc.org The presence of the electron-withdrawing 4-nitrophenyl group decreases the nucleophilicity of the sulfur atom compared to unsubstituted diphenyl sulfide, which in turn affects the reaction rate.
The oxidation pathway can be summarized as follows:
First Oxidation: this compound is oxidized to (4-bromophenyl)(4-nitrophenyl)sulfoxide.
Second Oxidation: The sulfoxide can be further oxidized under stronger conditions to form (4-bromophenyl)(4-nitrophenyl)sulfone.
Selectivity for the sulfoxide can often be achieved by using a stoichiometric amount of the oxidizing agent at controlled temperatures.
Kinetic Analysis of Nitro Group Transformations
The most common transformation involving the nitro group is its reduction to an amine, yielding 4-((4-bromophenyl)thio)aniline. This reaction is of significant interest in organic synthesis as it provides a route to functionalized anilines. A variety of reducing systems can accomplish this transformation, and the kinetics are highly dependent on the chosen reagent and catalyst. wikipedia.orgorganic-chemistry.org
Common methods for the reduction of aromatic nitro compounds include:
Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel. wikipedia.orgcommonorganicchemistry.com The reaction kinetics are typically studied by monitoring the consumption of hydrogen over time.
Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron in acidic media, are effective for this reduction. wikipedia.org
Sulfide Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite can also be used, a method known as the Zinin reduction. wikipedia.orgacs.org This method can sometimes offer chemoselectivity, reducing one nitro group in the presence of another. commonorganicchemistry.com
Kinetic studies on the catalytic hydrogenation of various substituted nitroarenes demonstrate that the nature and position of other substituents on the aromatic ring significantly affect the reduction rate. researchgate.net Electron-withdrawing groups, such as the bromo-substituted phenylthio group in the target molecule, influence the electron density at the nitro group, thereby affecting the rate of its reduction. The table below, adapted from kinetic data for the reduction of various nitro compounds, illustrates the influence of different substituents on reaction rates.
| Compound | Substituent | Relative Initial Rate | Comments |
|---|---|---|---|
| Nitrobenzene | -H | High | Baseline for comparison. |
| p-Nitrophenol | -OH (para) | Moderate-High | Electron-donating group. |
| o-Nitrophenol | -OH (ortho) | Moderate | Potential for intramolecular hydrogen bonding and steric effects. |
| p-Nitroaniline | -NH₂ (para) | Low-Moderate | Strong electron-donating group. |
| m-Nitroaniline | -NH₂ (meta) | Low | Donating group at meta position has a weaker effect. |
| 2,4-Dinitrophenol | -NO₂ (ortho), -OH (para) | Low | Multiple electron-withdrawing groups and steric hindrance. |
Influence of Substituents on Reaction Rates and Selectivity
The substituents on the aromatic rings—the para-nitro group and the para-bromo group—exert profound electronic effects that govern the reactivity and selectivity of transformations involving this compound.
Nitro Group Effect: The nitro group is a strong electron-withdrawing group via both resonance and inductive effects.
On Sulfide Oxidation: It deactivates the sulfur atom toward electrophilic attack by oxidants, making the oxidation slower compared to an unsubstituted diaryl sulfide. The rate of oxidation is dependent on the solvent's polarity and its hydrogen bond donor capacity. rsc.org
On Aromatic Substitution: It strongly activates the ring to which it is attached for nucleophilic aromatic substitution (SNAr). This allows for the displacement of the nitro group itself or other leaving groups on the same ring by strong nucleophiles. researchgate.net
On Sulfide Oxidation: The electron-withdrawing nature of the bromo group further reduces the electron density on the sulfur atom, albeit to a lesser extent than the nitro group. This contributes to a decreased rate of oxidation.
On Reaction Selectivity: In reactions involving the aromatic rings, such as cross-coupling, the carbon-bromine bond provides a reactive site, for example, in Suzuki or Heck reactions.
The combined electronic influence of these substituents is critical. For instance, in the aminolysis of related S-4-nitrophenyl substituted thiobenzoates, the reactivity is highly sensitive to the electronic nature of substituents on the non-leaving group. researchgate.net A linear Hammett plot in such reactions indicates that the reaction rate is directly correlated with the electron-donating or electron-withdrawing power of the substituent. A similar principle applies to this compound, where the bromo substituent modulates the electronic properties of the entire molecule.
The interplay of these effects allows for selective transformations. For example, the nitro group can be selectively reduced to an amine under conditions that leave the sulfide linkage and the C-Br bond intact. commonorganicchemistry.com Conversely, the sulfide can be oxidized without affecting the other groups using controlled amounts of a suitable oxidant.
| Reaction Type | Effect of 4-Nitro Group | Effect of 4-Bromo Group | Combined Influence on Selectivity |
|---|---|---|---|
| Sulfide Oxidation | Decreases reaction rate (deactivates sulfur) | Decreases reaction rate (deactivates sulfur) | Oxidation at sulfur is possible while preserving aromatic structure. |
| Nitro Group Reduction | Reaction site | Modulates electronic environment, affecting rate | Reduction is highly selective for the nitro group under many conditions. |
| Nucleophilic Aromatic Substitution | Strongly activates the nitrated ring | Weakly deactivates its ring | Reactions are highly favored on the nitro-substituted ring. |
Spectroscopic and Structural Characterization of 4 Bromophenyl 4 Nitrophenyl Sulfane and Its Derivatives
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules without causing significant fragmentation. In ESI-MS, the sample is ionized by creating a fine spray of charged droplets, typically resulting in the formation of protonated molecules [M+H]⁺ or other adducts.
For derivatives and precursors of (4-Bromophenyl)(4-nitrophenyl)sulfane, ESI-MS has been used to confirm their molecular ions. For example, a bromo-substituted nicotinic acid derivative showed a calculated [M+H]⁺ peak at m/z 322.966, which was confirmed by the experimental finding of 322.966. rsc.org Given the molecular formula of this compound, C₁₂H₈BrNO₂S, a prominent peak corresponding to the [M+H]⁺ ion would be expected in its ESI-mass spectrum.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule, serving as a powerful confirmation of its chemical formula.
The theoretical monoisotopic mass of this compound (C₁₂H₈⁷⁹Br¹⁴N¹⁶O₂³²S) can be calculated with high precision. This calculated exact mass can then be compared to the experimental value obtained from an HRMS analysis to unequivocally confirm the compound's identity. For instance, HRMS (ESI) analysis of a related diaryl sulfide (B99878), 4,4'-dichlorodiphenyl sulfide, yielded an experimental [M+H]⁺ value of 254.9792, which closely matched the calculated value of 254.9797 for C₁₂H₉Cl₂S. nih.gov This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental formulas.
Table 3: Calculated Mass Data for this compound This table outlines the theoretical mass values used in mass spectrometry analysis.
| Parameter | Formula | Value |
| Molecular Weight | C₁₂H₈BrNO₂S | 310.17 g/mol |
| Monoisotopic Mass | C₁₂H₈⁷⁹Br¹⁴N¹⁶O₂³²S | 308.94896 Da |
| Expected HRMS Ion | [C₁₂H₉⁷⁹Br¹⁴N¹⁶O₂³²S]⁺ ([M+H]⁺) | 309.95679 Da |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) serves as a definitive analytical tool for assessing the purity and confirming the identity of synthesized organic molecules such as this compound. This technique couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.
In a typical analysis, the compound is separated from any impurities on an LC column. The eluent is then introduced into the mass spectrometer, where it is ionized. For this compound, with a molecular formula of C₁₂H₈BrNO₂S, the mass spectrometer would detect the molecular ion [M]+. The presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, would result in a characteristic isotopic pattern for the molecular ion, with two peaks of almost equal intensity separated by two mass units, unequivocally indicating the presence of a single bromine atom in the molecule. The purity of the compound is determined from the chromatogram, where a single major peak indicates a high degree of purity. While specific LC-MS studies on this exact compound are not detailed in the provided literature, this method is a standard for characterizing similar nitroaromatic compounds and their metabolites. nih.govmdpi.com
X-ray Diffraction Analysis
Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination
Table 1: Representative Crystallographic Data for a Related Derivative (4-Nitrophenyl 4-bromobenzenesulfonate) This data is for a structurally similar compound and provides an example of typical crystallographic parameters.
| Parameter | Value | Reference |
| Chemical Formula | C₁₂H₈BrNO₅S | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 13.150 (2) | nih.gov |
| b (Å) | 8.3387 (10) | nih.gov |
| c (Å) | 12.292 (2) | nih.gov |
| β (°) | 105.932 (7) | nih.gov |
| Volume (ų) | 1296.1 (3) | nih.gov |
| Z | 4 | nih.gov |
Analysis of Conformational Preferences and Torsion Angles
The conformation of diaryl sulfanes is primarily defined by the torsion angles around the C-S-C bridge. X-ray diffraction studies reveal that these molecules are generally not planar. The two aromatic rings are typically twisted out of the C-S-C plane to minimize steric hindrance. In the case of 4-Nitrophenyl 4-bromobenzenesulfonate, the dihedral angle between the two benzene (B151609) rings is 30.02 (7)°. nih.gov The conformation of the nitro group is also critical; its orientation relative to the benzene ring can significantly influence the electronic properties of the molecule. mdpi.com Studies on other nitrophenyl derivatives show that the conformation observed in the crystal can be heavily influenced by intermolecular interactions in the solid state, and may differ from the lowest-energy conformation in the gas phase. mdpi.com
Intermolecular Interactions and Crystal Packing Motifs (e.g., C-H⋯Br, C-H⋯N, C-H⋯O Interactions)
The stability of the crystal lattice and the arrangement of molecules within it are dictated by a network of weak intermolecular interactions. For this compound, several types of interactions are expected to be significant. The nitro group is a key player in directing crystal packing, frequently participating in C-H⋯O interactions where it acts as a hydrogen bond acceptor. researchgate.net This type of interaction has been observed to stabilize the crystal structures of numerous related nitro-substituted aromatic compounds. nih.govmdpi.comderpharmachemica.com
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, the FT-IR spectrum would display a series of characteristic absorption bands confirming its structure.
The most prominent peaks would be associated with the nitro (NO₂) group, which exhibits strong, characteristic stretching vibrations. researchgate.net The asymmetric stretching mode is typically observed in the 1584-1527 cm⁻¹ range, while the symmetric stretching mode appears around 1355-1335 cm⁻¹. researchgate.net Other expected vibrations include aromatic C-H stretching just above 3000 cm⁻¹, aromatic C=C stretching in the 1600-1450 cm⁻¹ region, and vibrations corresponding to the C-S and C-Br bonds, which would appear at lower frequencies in the fingerprint region.
Table 2: Principal FT-IR Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |
| Asymmetric Stretching | NO₂ | 1584 - 1527 | researchgate.net |
| Symmetric Stretching | NO₂ | 1355 - 1335 | researchgate.net |
| Stretching | Aromatic C-H | 3100 - 3000 | |
| Stretching | Aromatic C=C | 1600 - 1450 | |
| Stretching | C-S | 710 - 570 | |
| Stretching | C-Br | Below 700 |
Raman and Surface-Enhanced Raman Spectroscopy (SERS) for Molecular Vibrations and Surface Interactions
Raman and Surface-Enhanced Raman Spectroscopy (SERS) are powerful analytical techniques for investigating the vibrational properties of molecules, providing detailed information about their structural characteristics and interactions with surfaces. For this compound and its derivatives, these methods offer insights into key molecular vibrations.
In SERS, the Raman signal of molecules adsorbed onto nanostructured metal surfaces, typically silver or gold, is dramatically amplified. mdpi.comresearchgate.net This enhancement allows for the detection of even minute quantities of a substance. Studies on similar aromatic compounds containing a nitro group, such as 4-nitrothiophenol (B108094) (4NTP), show that the symmetric stretching mode of the NO2 group (νs(NO2)) is particularly prominent in SERS spectra, often appearing around 1340 cm⁻¹. nih.gov This strong enhancement suggests that the nitro group plays a crucial role in the molecule's interaction with the metal surface, often acting as the primary binding site. The molecule orients itself in a way that places the nitro group in close proximity to the SERS-active surface.
Density Functional Theory (DFT) calculations are frequently employed to predict vibrational frequencies and assign the bands observed in experimental Raman and SERS spectra. researchgate.net These theoretical models help to correlate specific spectral peaks with distinct molecular motions, such as C-C stretching, C-H bending, and the vibrations of the C-S and NO2 functional groups. researchgate.net For nitrophenyl compounds, the SERS spectra often show enhanced bands corresponding to the nitrophenyl moiety, further confirming its role as a chemical linker to the metal substrate. researchgate.net The interaction with the surface can also induce shifts in vibrational frequencies compared to the standard Raman spectrum of the bulk material, providing information on the nature and strength of the molecule-surface bond.
The table below presents typical Raman shifts for key vibrational modes in nitrophenyl-containing aromatic compounds, which are relevant for the analysis of this compound.
Table 1: Representative Vibrational Modes and Raman Shifts for Nitrophenyl Compounds
| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Assignment |
|---|---|---|
| ν(C-C) | ~1580 | Aromatic ring C-C stretching |
| νs(NO₂) | ~1340 | Symmetric NO₂ stretching |
| ν(C-S) | ~1090 | C-S stretching |
Electrochemical Characterization
Cyclic Voltammetry for Redox Properties and Electrode Grafting Behavior
Cyclic voltammetry (CV) is an essential electrochemical technique for characterizing the redox behavior of this compound and for modifying electrode surfaces through a process known as electrochemical grafting. This process typically involves covalently attaching the molecule onto a conductive surface, such as a glassy carbon electrode (GCE). asianpubs.orgresearchgate.net
The grafting of molecules containing nitrophenyl groups onto carbon surfaces can be achieved through the electrochemical reduction of the nitro group. nih.gov When the potential of the electrode is scanned to sufficiently negative values, the nitro group (-NO₂) undergoes an irreversible reduction. This reduction process generates a highly reactive radical anion intermediate. This intermediate can then form a stable, covalent C-C bond with the carbon electrode surface, effectively "grafting" the molecule.
A typical cyclic voltammogram for this process shows a distinct cathodic (reduction) peak on the first scan. In subsequent scans, the current of this peak diminishes significantly. asianpubs.org This decrease indicates that the electrode surface is becoming progressively covered by the grafted molecular layer, which blocks further reduction of the molecules from the solution and passivates the surface. The potential at which this reduction peak occurs is characteristic of the nitro group's redox properties within the specific molecular structure. The presence of both bromo- and nitro-substituents on the phenyl rings influences the electronic properties and therefore the precise reduction potential of the molecule.
Theoretical and Computational Chemistry Studies of 4 Bromophenyl 4 Nitrophenyl Sulfane
Molecular Dynamics and Conformational Analysis
Investigation of Conformational Isomerism and StabilityThere are no published molecular dynamics simulations or conformational analyses that explore the rotational barriers, stable conformers, or potential energy surface of (4-Bromophenyl)(4-nitrophenyl)sulfane.
Should dedicated research on the computational chemistry of this compound be published in the future, a detailed article could then be accurately generated.
Modeling of Excitation and De-excitation Dynamics
The photophysical behavior of this compound following electronic excitation is a key area of interest in computational chemistry. Understanding the dynamics of how the molecule absorbs light and subsequently returns to its ground state is crucial for predicting its potential applications in areas like nonlinear optics. While specific studies on the excitation and de-excitation dynamics of this compound are not extensively detailed in the provided literature, the behavior of structurally related nitroaromatic compounds provides a strong basis for modeling its photophysical pathways.
One of the primary de-excitation pathways for similar molecules involves a phenomenon known as twisted intramolecular charge transfer (TICT). nih.gov Upon photoexcitation, there is a significant change in the molecule's dipole moment, leading to a charge transfer from the electron-donating part of the molecule to the electron-withdrawing nitro group. This charge transfer state can be stabilized by twisting around the bond connecting the phenyl ring and the nitro group. This process is often ultrafast, occurring on the femtosecond to picosecond timescale. nih.gov
Another critical de-excitation pathway that is likely to be significant for this compound is intersystem crossing (ISC). nih.gov This process involves a transition from the singlet excited state to a triplet excited state. The presence of the heavy bromine atom in the molecule would be expected to enhance the rate of intersystem crossing due to the heavy-atom effect, which increases spin-orbit coupling. This enhanced ISC could lead to a depletion of the fluorescent singlet state, potentially resulting in low fluorescence quantum yields. nih.gov
Computational modeling of these dynamics would typically employ time-dependent density functional theory (TD-DFT) to calculate the excited state potential energy surfaces. These calculations can identify the geometries of the locally excited (LE) and charge transfer (CT) states, as well as the energy barriers between them. The inclusion of spin-orbit coupling calculations would be necessary to accurately model the rates of intersystem crossing.
Prediction of Spectroscopic Properties
Computational Prediction of NMR Chemical Shifts and Vibrational Frequencies
Theoretical calculations are invaluable tools for predicting and interpreting the spectroscopic properties of molecules like this compound. Density functional theory (DFT) is a widely used method for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts and vibrational (infrared and Raman) frequencies. nih.govresearchgate.netmdpi.com
For the prediction of NMR chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed in conjunction with a DFT functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p). nih.govmdpi.com The calculated chemical shifts for the protons and carbons in this compound would be compared to experimental data to validate the computational model. For instance, the aromatic protons of the 4-nitrophenyl group are expected to appear at a lower field (higher ppm) compared to those of the 4-bromophenyl group due to the strong electron-withdrawing nature of the nitro group. mdpi.com
Similarly, the vibrational frequencies can be calculated using DFT. The computed frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. researchgate.net These theoretical spectra can aid in the assignment of experimental IR and Raman bands. For this compound, characteristic vibrational modes would include the symmetric and asymmetric stretching of the nitro group, C-S stretching, C-Br stretching, and various aromatic C-H and C-C vibrations. The presence of the S-N stretching vibration would be a key indicator of the formation of the sulfane linkage. researchgate.netresearchgate.net
Below is a hypothetical table illustrating the kind of data that would be generated from such computational studies, comparing theoretical and experimental values.
| Parameter | Computational Method | Predicted Value | Experimental Value |
| ¹H NMR Chemical Shift (ppm) | B3LYP/6-311++G(d,p) | Illustrative values | To be determined |
| ¹³C NMR Chemical Shift (ppm) | B3LYP/6-311++G(d,p) | Illustrative values | To be determined |
| Vibrational Frequency (cm⁻¹) | B3LYP/6-311++G(d,p) | Illustrative values | To be determined |
Intermolecular Interaction Studies
Supramolecular Assembly Prediction and Analysis
The study of supramolecular assembly focuses on how individual molecules of this compound organize themselves into a well-defined crystal structure through non-covalent interactions. science.govresearchgate.net The prediction and analysis of this assembly are critical for understanding the material's properties.
Computational methods, in conjunction with experimental data from X-ray crystallography, are used to analyze the supramolecular architecture. The non-covalent interactions identified through Hirshfeld surface analysis, such as hydrogen bonds, halogen bonds, and π-π stacking, act as the driving forces for the self-assembly process. acs.orgresearchgate.net
For this compound, it is anticipated that these interactions would lead to the formation of specific synthons, which are recognizable patterns of intermolecular interactions. For example, molecules might form dimeric structures through C-H…O hydrogen bonds, which then assemble into larger chains or layers. mdpi.com The interplay between the different types of non-covalent interactions will ultimately determine the final three-dimensional packing of the molecules in the crystal.
The analysis of the supramolecular assembly also involves the calculation of interaction energies between molecular pairs to quantify the strength of the non-covalent bonds. nih.gov This provides a deeper understanding of the stability of the crystal structure. The prediction of how these molecules will assemble is a challenging yet important aspect of crystal engineering, with implications for the design of new materials with desired properties. science.gov
Advanced Research Applications and Biological Relevance of 4 Bromophenyl 4 Nitrophenyl Sulfane Analogues
Applications in Medicinal Chemistry Research
The inherent chemical properties of the (4-Bromophenyl)(4-nitrophenyl)sulfane core, including its diaryl sulfane linkage, have inspired the design of novel molecules with potential therapeutic value. The following subsections explore the specific applications of these analogues in medicinal chemistry research.
Exploration as a Lead Compound for Drug Development
The journey from a basic chemical structure to a viable drug candidate often begins with the identification of a "lead compound." This is a compound that demonstrates a desired biological activity and serves as a starting point for further chemical modifications to enhance its efficacy, selectivity, and pharmacokinetic properties. Analogues of this compound have shown promise in this initial phase of drug discovery.
For instance, derivatives of 4-(4-Bromophenyl)-thiazol-2-amine have been synthesized and investigated for their potential as novel therapeutic agents. nih.gov The thiazole ring, combined with the bromophenyl group, provides a unique chemical architecture that has been explored for various biological targets. Similarly, organosulfur compounds, including thiosulfonates like S-(4-methoxyphenyl)-4-methoxybenzenesulfonothioate, have been identified as promising lead compounds, particularly in the development of agents for renal carcinoma. nih.gov
Furthermore, the 4-(4-nitrophenyl)thiomorpholine structure has been widely utilized as a precursor in medicinal chemistry. mdpi.comresearchgate.net Its utility as a building block allows for the synthesis of a diverse library of compounds for screening against various diseases, including infectious diseases and cancer. mdpi.comresearchgate.net These examples underscore the importance of the this compound scaffold and its analogues in providing a foundation for the development of new drugs.
Investigation of Cytochrome P450 Enzyme Inhibition (e.g., CYP1A2, CYP2C19, CYP2C9)
Cytochrome P450 (CYP) enzymes are a superfamily of proteins crucial for the metabolism of a vast array of xenobiotics, including drugs. nih.gov Inhibition of these enzymes can lead to significant drug-drug interactions, altering the efficacy and safety of co-administered medications. nih.gov Consequently, the investigation of how new chemical entities interact with CYP enzymes is a critical aspect of drug development.
Analogues of this compound have been studied for their potential to inhibit specific CYP isozymes. For example, computational models have been developed to predict the inhibitory activity of various compounds, including those with structural similarities to this compound, against CYP1A2 and CYP2C19. ambeed.com Understanding the structure-activity relationships for CYP inhibition is essential for designing drug candidates with a lower risk of metabolic interactions. mdpi.com
The inhibition of specific CYP enzymes is a key consideration in drug design. For example, CYP1A2 is involved in the metabolism of several clinically important drugs, and its inhibition can have significant consequences. mdpi.com Similarly, CYP2C19 and CYP2C9 are responsible for the metabolism of a wide range of therapeutic agents, and their inhibition is a frequent cause of adverse drug reactions. nih.govnih.gov Research into the inhibitory profiles of this compound analogues against these and other CYP enzymes is therefore a vital area of investigation.
Impact on Drug Metabolism and Pharmacokinetics
The metabolism of a drug, largely carried out by enzymes such as the cytochrome P450 family, profoundly influences its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound. nih.gov The interaction of this compound analogues with these metabolic pathways is a key area of research to predict their behavior in a biological system.
The inhibition of CYP enzymes by these analogues can slow down the metabolism of other drugs, leading to higher plasma concentrations and an increased risk of toxicity. Conversely, if an analogue is a substrate for a CYP enzyme, its own metabolic rate will determine its half-life and duration of action. For instance, the sulfur atom in thiomorpholine-containing analogues can be a "metabolically soft spot," prone to oxidation, which can influence the compound's metabolic fate. mdpi.com
Understanding these interactions is fundamental to predicting a drug's pharmacokinetic properties and potential for drug-drug interactions. Early assessment of the metabolic stability and inhibitory potential of this compound analogues is crucial for their development as safe and effective therapeutic agents.
Antimicrobial Activity Studies (e.g., against S. aureus, S. epidermidis, S. mutans, S. sanguinis)
The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of new antimicrobial agents. nih.gov Analogues of this compound have emerged as a promising class of compounds with potential antibacterial activity.
Researchers have synthesized and evaluated various derivatives for their efficacy against a range of pathogenic bacteria. For example, novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have been designed and tested for their antimicrobial and antibiofilm properties. mdpi.com In another study, N-(4-bromophenyl)furan-2-carboxamide and its analogues demonstrated in vitro antibacterial activity against clinically isolated drug-resistant bacteria. nih.gov
Furthermore, aminobenzylated 4-nitrophenols have been synthesized and shown to possess antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 1.23 μM against multidrug-resistant Gram-positive bacteria like Staphylococcus aureus. nih.gov Thiosemicarbazide derivatives incorporating a 4-nitrophenyl group have also exhibited antibacterial activity against S. aureus, S. epidermidis, S. mutans, and S. sanguinis. nih.gov
| Compound Class | Bacterial Strains Tested | Key Findings |
|---|---|---|
| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives | Various bacterial strains | Demonstrated antimicrobial and antibiofilm activity. mdpi.com |
| N-(4-bromophenyl)furan-2-carboxamide analogues | Drug-resistant A. baumannii, K. pneumoniae, E. cloacae, and MRSA | Effective against clinically isolated drug-resistant bacteria. nih.gov |
| Aminobenzylated 4-nitrophenols | Multidrug-resistant Gram-positive bacteria (e.g., S. aureus, E. faecalis) | MICs as low as 1.23 μM were observed. nih.gov |
| Thiosemicarbazide derivatives with a 4-nitrophenyl group | S. aureus, S. epidermidis, S. mutans, S. sanguinis | Showed antibacterial activity against several Streptococcus and Staphylococcus species. nih.gov |
Antiproliferative and Anticancer Activity Evaluations
The search for novel and more effective anticancer agents is a cornerstone of medicinal chemistry research. Analogues of this compound have been extensively investigated for their potential to inhibit the growth of cancer cells.
A variety of heterocyclic compounds derived from this basic scaffold have shown promising antiproliferative activity. For instance, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and evaluated for their in vitro anticancer activity against the human breast adenocarcinoma cancer cell line (MCF7). nih.gov Similarly, substituted N-(4'-nitrophenyl)-l-prolinamides have demonstrated cytotoxic activities against several human carcinoma cell lines, including SGC7901, HCT-116, HepG2, and A549. nih.govnih.gov One of the lead compounds from this series exhibited a high percentage of cell inhibition against the A549 cell line. nih.govnih.gov
Other studies have focused on different heterocyclic systems. For example, 1,3,4-thiadiazole derivatives with a 3-methoxyphenyl substituent have been synthesized and tested for their antiproliferative potential. mdpi.com In another investigation, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogues demonstrated significant anticancer activity against a panel of cancer cell lines. mdpi.com
| Compound Class | Cancer Cell Lines Tested | Key Findings |
|---|---|---|
| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | MCF7 (human breast adenocarcinoma) | Evaluated for in vitro anticancer activity. nih.gov |
| Substituted N-(4'-nitrophenyl)-l-prolinamides | SGC7901, HCT-116, HepG2, A549 | Showed good tumor inhibitory activities against HepG2 and A549. nih.govnih.gov |
| 1,3,4-Thiadiazole derivatives with 3-methoxyphenyl substituent | MCF-7, MDA-MB-231 | Exhibited weak to moderate antiproliferative potential. mdpi.com |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogues | Various cancer cell lines | Some compounds demonstrated promising anticancer activity. mdpi.com |
α-Glucosidase Inhibition Studies
α-Glucosidase is a key enzyme involved in carbohydrate digestion, and its inhibition is an established therapeutic strategy for the management of type 2 diabetes. researchgate.net By slowing down the breakdown of complex carbohydrates into glucose, α-glucosidase inhibitors can help to control post-prandial hyperglycemia.
Researchers have explored analogues of this compound as potential α-glucosidase inhibitors. A study on novel thiosemicarbazide derivatives containing a 4-nitrophenyl group predicted their potential as α-glucosidase inhibitors using computational software, a finding that was subsequently confirmed through in vitro studies. nih.gov These compounds were found to interact with the glucose binding site of the enzyme.
The chromogenic substrate 4-Nitrophenyl-α-D-glucopyranoside is commonly used in assays to measure α-glucosidase activity. megazyme.commedchemexpress.com The enzymatic cleavage of this substrate releases p-nitrophenol, which can be quantified to determine the rate of enzyme activity and the inhibitory potential of test compounds. medchemexpress.com The investigation of this compound analogues in this area highlights their potential for development as antidiabetic agents.
Molecular Docking Simulations for Putative Binding Modes with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode of a ligand to the active site of a protein. For analogues of this compound, molecular docking simulations can elucidate their potential as enzyme inhibitors.
Diaryl sulfide (B99878) derivatives have been identified as inhibitors for various enzymes, and computational modeling has been crucial in understanding their mechanism of action. For instance, diaryl sulfides with a central anilino moiety have been studied as inhibitors of trypanothione reductase (TR), an essential enzyme in trypanosomatids, which are parasites responsible for diseases like African sleeping sickness. nih.gov Computer modeling has revised the binding model for this class of inhibitors, suggesting that specific interactions with key amino acid residues, such as Glu18, Trp21, and Met113, are critical for their inhibitory activity. nih.gov
Similarly, a novel series of 1,5-diarylpyrrole-3-sulfur derivatives has been evaluated as selective COX-2 inhibitors. nih.gov Molecular modeling studies were performed to investigate the binding mode of these compounds into the COX-2 enzyme, revealing key interactions that contribute to their inhibitory effects. nih.govresearchgate.net These studies provide a framework for understanding how analogues of this compound, with their distinct electronic and steric properties conferred by the bromo and nitro groups, might interact with various biological targets. The electron-withdrawing nature of the nitro group and the size and electronegativity of the bromine atom can significantly influence the binding affinity and selectivity of these compounds for specific enzyme active sites.
Computational studies on diaryl sulfide derivatives as potential corrosion inhibitors have also been conducted, employing density functional theory (DFT) and Monte Carlo simulations to understand their interaction with metallic surfaces. nih.gov These studies highlight the importance of molecular structure and electronic properties in determining the binding and inhibitory efficiency of these compounds.
Table 1: Key Amino Acid Residues in Enzyme Active Sites Interacting with Diaryl Sulfide Derivatives
| Enzyme Target | Key Interacting Residues | Type of Interaction | Reference |
| Trypanothione Reductase (TR) | Glu18, Trp21, Met113, Glu465'/Glu466' | Electrostatic and Hydrophobic | nih.gov |
| Cyclooxygenase-2 (COX-2) | Arg120, Tyr355 | Gate-keeping and Active Site Binding | researchgate.net |
Applications in Materials Science Research
The unique electronic and structural features of this compound analogues make them attractive candidates for the development of advanced materials with tailored properties.
Synthesis of Novel Materials with Specific Electronic or Optical Properties
The incorporation of sulfur-containing compounds into polymers is a well-established strategy for developing materials with high refractive indices. nih.gov Sulfur's high molar refraction and low dispersion make it an ideal element for enhancing the optical properties of polymers for applications in lenses, coatings, and other optical devices. cjps.orgresearchgate.net The presence of both a bromine atom and a nitro group in this compound analogues can further modulate these properties. Halogen atoms like bromine are known to increase the refractive index of polymers due to their high polarizability. nii.ac.jp
Furthermore, the strong electron-withdrawing nature of the nitro group can lead to significant nonlinear optical (NLO) properties. jhuapl.edu Organic materials with large second- or third-order NLO responses are of great interest for applications in optical data storage, signal processing, and optical switching. The combination of a polarizable sulfur bridge and electron-donating/accepting groups on the aromatic rings can enhance the hyperpolarizability of the molecule, a key factor for NLO activity.
The synthesis of conductive polymers is another area where diaryl sulfide derivatives can be utilized. researchgate.net While not as common as thiophene- or aniline-based conductive polymers, the incorporation of diaryl sulfide units into a polymer backbone can influence its electronic properties and processability. The specific substituents on the aryl rings of this compound would allow for fine-tuning of the polymer's conductivity and band gap.
Development of Sulfide-Based Monolayers for Surface Modification
The formation of self-assembled monolayers (SAMs) on solid surfaces is a powerful technique for tailoring surface properties. While alkanethiols are the most studied systems for forming SAMs on gold, diaryl sulfides and disulfides also form well-ordered monolayers. The sulfur atom acts as the anchor to the surface, and the nature of the aryl groups determines the functionality of the monolayer.
The presence of a bromo and a nitro group in this compound offers distinct advantages for surface modification. The nitro group can be electrochemically addressed, allowing for the creation of redox-active surfaces. The bromine atom provides a site for further chemical modification through cross-coupling reactions, enabling the "grafting" of additional molecules onto the surface. This allows for the creation of complex, multifunctional surfaces with precise control over their chemical and physical properties. Such modified surfaces have potential applications in sensors, electronics, and biocompatible coatings.
Integration into Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials combine the properties of both organic and inorganic components to create materials with novel functionalities. The integration of organic molecules like this compound analogues into inorganic frameworks such as silica or metal-organic frameworks (MOFs) can lead to materials with unique optical, electronic, and catalytic properties.
One approach is the co-condensation of silylated organic compounds with silica precursors to create mesoporous organic-inorganic hybrid materials. nih.govresearchgate.net This method allows for the uniform distribution of the organic functionality throughout the inorganic matrix. The resulting materials can be used as sorbents, catalysts, or in controlled-release systems. nih.gov
Another promising area is the use of sulfur-containing compounds in perovskite solar cells. nii.ac.jpresearchgate.net Sulfur compounds can be used to passivate defects at the perovskite interface, improving the efficiency and stability of the solar cells. researchgate.net The specific electronic properties of this compound could be beneficial in optimizing the energy level alignment at the interface between the perovskite and the charge-transporting layers. For example, indium sulfide has been explored as an electron transport layer in perovskite solar cells, demonstrating the potential of sulfide-based materials in this technology. perovskite-info.com
Role as a Chemical Intermediate and Building Block in Complex Organic Synthesis
The presence of both a bromo and a nitro group, in addition to the diaryl sulfide core, makes this compound a versatile building block for the synthesis of more complex organic molecules.
Synthesis of Functionalized Sulfane Derivatives and Analogues
The bromine atom on one of the phenyl rings is a key functional group that allows for a variety of cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, for example, can be used to form a new carbon-carbon bond by reacting the bromo-substituted ring with a boronic acid. nih.govresearchgate.net This allows for the introduction of a wide range of aryl or alkyl substituents, leading to a diverse library of functionalized diaryl sulfide derivatives. This approach has been used to synthesize N-(4-bromophenyl)furan-2-carboxamide derivatives, which were then further functionalized via Suzuki-Miyaura coupling. nih.gov
The diaryl sulfide moiety itself can be further functionalized. For instance, diaryl sulfides can react with arynes to form triarylsulfonium salts. acs.orgrsc.org These sulfonium (B1226848) salts are useful reagents in organic synthesis and can also find applications as photoacid generators in photolithography.
Furthermore, the nitro group can be reduced to an amino group, which can then be further functionalized through various reactions, such as acylation or diazotization. This sequential functionalization of the bromo and nitro groups allows for the synthesis of highly complex and diverse molecules from a relatively simple starting material. This versatility makes this compound and its analogues valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. acs.orgchemistryviews.org The synthesis of diaryl and heteroaryl sulfides is an active area of research, with various methods being developed to tolerate a wide range of functional groups. acs.org
Precursor for Advanced Organic Transformations
The molecular architecture of this compound, featuring a bromo substituent on one phenyl ring and a nitro group on the other, offers a rich landscape for a variety of advanced organic transformations. The presence of these two key functional groups allows for selective and sequential reactions, making it a versatile precursor for the synthesis of a wide array of more complex molecules.
The bromine atom on the phenyl ring is a well-established handle for transition-metal-catalyzed cross-coupling reactions. For instance, analogues of this compound can readily participate in Suzuki-Miyaura cross-coupling reactions. In a related study, N-(4-bromophenyl)furan-2-carboxamide was successfully coupled with various aryl and heteroaryl boronic acids in the presence of a palladium catalyst to yield a library of N-aryl- and N-heteroaryl-functionalized furan-2-carboxamides nih.gov. This highlights the potential of the bromo- moiety in this compound to be substituted with a wide range of organic fragments, thereby enabling the construction of extended π-conjugated systems or molecules with tailored electronic and steric properties. Similarly, the Stille cross-coupling reaction, which utilizes organostannanes, is another powerful tool for forming carbon-carbon bonds at the site of the bromine atom, offering a complementary approach to the Suzuki-Miyaura reaction nih.gov.
On the other hand, the nitro group on the second phenyl ring is a versatile functional group that can be readily transformed into other functionalities. A common and highly useful transformation is the reduction of the nitro group to an amine. This resulting aniline derivative is a key intermediate in the synthesis of numerous heterocyclic compounds and can be further functionalized through acylation, alkylation, or diazotization reactions. For example, nitrophenyl-group-containing cyclohexanones have been used as precursors for the synthesis of 5,6,7,8-tetrahydroisoquinolines, a structural motif found in many biologically active compounds nih.govresearchgate.net. The amino group derived from the reduction of the nitro functionality in a (4-aminophenyl)(4-bromophenyl)sulfane analogue would be a prime candidate for similar cyclization strategies or for the introduction of other pharmacophoric groups.
The strategic combination of these two reactive sites allows for a programmed, stepwise synthesis of highly functionalized diaryl sulfane derivatives. For instance, one could first perform a cross-coupling reaction at the bromo- position and then subsequently modify the nitro group, or vice versa. This orthogonal reactivity is a cornerstone of modern synthetic strategy, allowing for the efficient and controlled assembly of complex molecular targets. The synthesis of 4-(4-bromophenyl)-thiazol-2-amine derivatives from p-bromoacetophenone demonstrates the utility of the bromophenyl moiety in the construction of heterocyclic systems nih.gov. This further underscores the potential of this compound as a foundational building block in medicinal and materials chemistry.
Catalytic Applications of Related Sulfane Structures
The inherent properties of the sulfur atom in sulfane structures, particularly its ability to exist in various oxidation states and to coordinate to metal centers, have led to the development of a range of catalytic applications for related compounds. The oxidation of the sulfane to a sulfoxide (B87167) introduces a chiral center at the sulfur atom, which has been extensively exploited in asymmetric catalysis. Furthermore, the integration of sulfane-containing moieties into larger catalytic systems, such as porphyrin and phthalocyanine nanocomposites, has shown promise in enhancing their catalytic performance.
Utility of Sulfoxides and Sulfoximines as Chiral Ligands in Asymmetric Catalysis
The oxidation of a diaryl sulfane, such as this compound, to its corresponding sulfoxide, (4-Bromophenyl)(4-nitrophenyl)sulfoxide, generates a stereogenic center at the sulfur atom. These chiral sulfoxides have emerged as a versatile class of ligands for transition-metal-catalyzed asymmetric reactions. The utility of chiral sulfoxides as ligands stems from several key features. The chirality is located directly on the coordinating sulfur atom, which is in close proximity to the metal center, allowing for effective transfer of stereochemical information during the catalytic cycle. Moreover, sulfoxides can coordinate to metal centers through either the sulfur or the oxygen atom, providing flexibility in the ligand-metal interaction.
The electronic properties of the substituents on the aryl rings of the diaryl sulfoxide can significantly influence the ligand's donor-acceptor properties and, consequently, the catalytic activity and enantioselectivity of the metal complex. In the case of a (4-Bromophenyl)(4-nitrophenyl)sulfoxide ligand, the electron-withdrawing nature of both the bromo and nitro groups would modulate the electron density at the sulfur and oxygen atoms, thereby tuning the ligand's coordination behavior.
Chiral sulfoxide ligands have been successfully employed in a variety of asymmetric transformations, including palladium-catalyzed allylic alkylations, rhodium-catalyzed conjugate additions, and copper-catalyzed cyclopropanations. The ability to readily synthesize a wide range of enantiopure sulfoxides has further spurred their application in asymmetric synthesis.
Beyond sulfoxides, the corresponding sulfoximines, which are aza-analogues of sulfones, also represent an important class of chiral ligands. The nitrogen atom of the sulfoximine can be substituted with various groups, providing an additional point of diversification to fine-tune the ligand's steric and electronic properties. The development of synthetic routes to enantiomerically enriched sulfoximines has expanded their use in asymmetric catalysis, where they have shown promise in reactions such as copper-catalyzed N-arylation and rhodium-catalyzed C-H functionalization.
| Catalytic Application | Ligand Type | Key Features | Representative Reactions |
| Asymmetric Catalysis | Chiral Sulfoxides | Chirality at sulfur, proximity to metal center, S or O coordination | Allylic alkylation, conjugate addition, cyclopropanation |
| Asymmetric Catalysis | Chiral Sulfoximines | Aza-analogues of sulfones, tunable N-substituent | N-arylation, C-H functionalization |
Porphyrin and Phthalocyanine-Based Nanocomposites in Organic Transformations
Porphyrins and phthalocyanines are macrocyclic compounds that can chelate a wide variety of metal ions and are known for their rich photophysical and catalytic properties. When incorporated into nanocomposites, their catalytic efficiency and selectivity can be significantly enhanced. The functionalization of these macrocycles with sulfur-containing groups, such as thioethers, can serve multiple purposes, including anchoring the macrocycle to a nanoparticle surface or modulating the electronic properties of the catalytic center.
The synthesis of thiol-derivatized porphyrins allows for their conjugation to gold nanoparticles or other surfaces through the formation of a stable sulfur-gold bond researchgate.net. This provides a method for creating heterogeneous catalysts where the porphyrin is the active catalytic site. The nature of the substituents on the porphyrin ring, including any thioether-linked groups, can influence the catalytic activity of the central metal ion in reactions such as oxidations and reductions.
Similarly, phthalocyanines, which are structural analogues of porphyrins, have been extensively studied as catalysts in a variety of organic transformations, including the oxidation of sulfur-containing compounds. The introduction of sulfur-containing functional groups into the phthalocyanine structure can be achieved through nucleophilic substitution of nitro or halo groups on the phthalonitrile precursor . These functionalized phthalocyanines can then be used to prepare metal complexes with tailored catalytic properties. The resulting phthalocyanine-based catalysts have shown activity in oxidative desulfurization processes, where sulfides are oxidized to sulfoxides and sulfones researchgate.net.
The electronic communication between the sulfur-containing substituent and the macrocyclic core can play a crucial role in the catalytic cycle. For instance, a diaryl sulfane moiety attached to a porphyrin or phthalocyanine could influence the redox potential of the central metal ion, thereby affecting its ability to catalyze oxidation or reduction reactions. The development of these hybrid materials represents a promising avenue for creating highly efficient and recyclable catalysts for a range of organic transformations.
| Macrocycle | Sulfur-Containing Functionalization | Application | Potential Advantage |
| Porphyrin | Thioether/Thiol | Anchoring to nanoparticles, modulating electronic properties | Heterogeneous catalysis, enhanced stability and recyclability |
| Phthalocyanine | Thioether/Thiol | Tailoring catalytic properties | Oxidative desulfurization, catalysis of various organic transformations |
Structure Activity and Structure Property Relationship Sar/spr Studies
Influence of Halogen and Nitro Substituents on Electronic and Steric Properties
The electronic and steric landscape of (4-Bromophenyl)(4-nitrophenyl)sulfane is significantly shaped by the 4-bromo and 4-nitro substituents. Both groups are electron-withdrawing, a characteristic that profoundly influences the molecule's reactivity and potential for intermolecular interactions. The degree of this electronic influence can be quantified using Hammett substituent constants (σp). The nitro group is one of the strongest electron-withdrawing groups, with a σp value of 0.78, while the bromo substituent has a σp value of 0.23. utexas.edulibretexts.org These positive σp values indicate that both substituents withdraw electron density from the phenyl rings, making the sulfur atom less nucleophilic than in unsubstituted diphenyl sulfide (B99878).
Interactive Data Table: Electronic and Steric Parameters of Substituents
| Substituent | Hammett Constant (σp) | Taft Steric Parameter (Es) | Verloop L-parameter (Å) | Verloop B1-parameter (Å) | Verloop B5-parameter (Å) |
| H | 0.00 | 1.24 | 2.06 | 1.00 | 1.00 |
| Br | 0.23 | 0.08 | 3.00 | 1.95 | 1.95 |
| NO2 | 0.78 | -1.01 | 3.44 | 1.70 | 2.44 |
Note: The table presents generally accepted values for these parameters.
Correlation of Molecular Structure with Biological Activity and Specificity
The specific arrangement of the bromo and nitro groups in this compound is directly correlated with its biological activity. The electron-withdrawing nature of these substituents can enhance the molecule's ability to participate in interactions such as hydrogen bonding and π-π stacking, which are often crucial for binding to biological targets.
The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. Research has demonstrated its cytotoxic effects against pancreatic (PACA2) and lung carcinoma (A549) cells. The cytotoxicity, measured by the half-maximal inhibitory concentration (IC50), indicates the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
The observed cytotoxicity is attributed to the molecule's interaction with cellular proteins or enzymes, which can lead to the inhibition or activation of specific pathways. The presence of the nitro group is particularly significant, as nitroaromatic compounds are known to exert cytotoxic effects, especially under hypoxic conditions found in solid tumors. This toxicity is often linked to the enzymatic reduction of the nitro group to reactive intermediates that can induce cellular damage.
Interactive Data Table: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| PACA2 | Pancreatic Carcinoma | 53.5 |
| A549 | Lung Carcinoma | 34.9 |
Data sourced from in vitro studies.
While specific enzyme inhibition data for this compound are not extensively available, the cytotoxicity data strongly suggest an interaction with critical cellular machinery. The para-substitution pattern on both phenyl rings is likely a key factor in determining the specificity of these interactions.
Relationship between Molecular Conformation and Reactivity
This conformation affects the accessibility of the sulfur atom's lone pairs of electrons and the reactivity of the aromatic rings. For instance, the oxidation of the sulfane linkage to a sulfoxide (B87167) or sulfone would be influenced by the steric environment around the sulfur atom. Similarly, nucleophilic aromatic substitution reactions on the nitro-substituted ring are dependent on the electronic activation provided by the nitro group and the steric accessibility of the reaction site.
Modulating Electrochemical Behavior through Substituent Effects
The electrochemical properties of this compound are directly influenced by the electron-withdrawing bromo and nitro substituents. These groups make the molecule more susceptible to reduction compared to unsubstituted diphenyl sulfide. The reduction potential of a molecule is a measure of its tendency to accept electrons.
The nitro group, in particular, has a well-characterized electrochemical behavior and can be reduced to a nitro radical anion in a reversible one-electron step. This process is often the first step in the metabolic activation of nitroaromatic compounds that leads to their cytotoxic effects. The reduction potential is sensitive to the electronic properties of other substituents on the molecule. The presence of the electron-withdrawing bromo group is expected to make the reduction of the nitro group more favorable (occur at a less negative potential).
Conversely, the oxidation of the sulfide to a sulfoxide or sulfone would be made more difficult by the presence of these electron-withdrawing groups, as they decrease the electron density on the sulfur atom. The electrochemical behavior of substituted diaryl sulfides can be studied using techniques like cyclic voltammetry, which can provide valuable information about the redox potentials and the stability of the resulting radical ions. While specific electrochemical data for this compound is not provided in the search results, the general principles of substituent effects on the redox properties of aromatic compounds are well-established. researchgate.netnih.gov
Future Research Directions and Unexplored Potential
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The predominant synthesis of (4-Bromophenyl)(4-nitrophenyl)sulfane involves the nucleophilic aromatic substitution between 4-bromothiophenol (B107966) and a 4-halonitrobenzene derivative. nsf.gov While effective, this method presents opportunities for significant improvement in terms of efficiency, atom economy, and environmental impact. Future research should pivot towards modern catalytic systems that offer milder reaction conditions and broader substrate scope.
Key areas for investigation include:
Metal-Catalyzed Cross-Coupling Reactions: Transition metal catalysis has revolutionized C-S bond formation. nanomaterchem.com Exploring palladium, copper, or nickel-catalyzed coupling reactions could provide alternative pathways that may tolerate a wider array of functional groups and proceed under milder conditions than traditional methods. organic-chemistry.org
C-H Activation Strategies: Direct arylation via C-H activation represents a highly atom-economical approach. Research into methodologies that can directly couple 4-bromothiophenol with nitrobenzene, or vice-versa, would eliminate the need for pre-halogenated starting materials, thus streamlining the synthesis and reducing waste.
Flow Chemistry and Process Optimization: For industrial-scale production, transitioning from batch processing to continuous flow reactors can offer superior control over reaction parameters, leading to improved yields, higher purity, and enhanced safety. nsf.gov Future work could focus on developing a robust flow synthesis protocol for this compound and its derivatives.
Table 1: Comparison of Synthetic Strategies for Diaryl Sulfanes
| Strategy | Current Approach (Nucleophilic Aromatic Substitution) | Proposed Future Directions | Potential Advantages of Future Directions |
|---|---|---|---|
| Catalyst | Typically base-mediated (e.g., K₂CO₃) | Transition metal catalysts (Pd, Cu, Ni) | Lower reaction temperatures, higher functional group tolerance |
| Starting Materials | 4-bromothiophenol, 4-halonitrobenzene | Aryl halides/triflates and thiols; direct C-H functionalization precursors | Increased atom economy, reduced reliance on pre-functionalized substrates |
| Reaction Conditions | Often requires elevated temperatures and polar aprotic solvents | Milder conditions, potentially aqueous or solvent-free systems | Reduced energy consumption, improved environmental profile |
| Process | Predominantly batch processing | Continuous flow synthesis | Enhanced safety, scalability, and product consistency |
In-Depth Mechanistic Investigations of Complex Transformations
This compound can undergo several key transformations, including oxidation of the sulfane bridge to a sulfoxide (B87167) or sulfone, reduction of the nitro group to an amine, and substitution of the bromine atom. nsf.gov While these reactions are known, the intricate mechanisms, particularly for more complex or novel transformations, are not fully elucidated.
Future mechanistic studies should employ a combination of experimental and computational techniques to:
Elucidate Reaction Intermediates: Utilize advanced spectroscopic techniques (e.g., in-situ NMR, stopped-flow spectroscopy) to identify and characterize transient intermediates in key reactions, such as catalyzed cross-coupling or redox processes.
Perform Kinetic Analysis: Conduct detailed kinetic studies, similar to those performed on related thioesters, to understand the rate-determining steps and the influence of substituents on reaction rates. researchgate.net This knowledge is crucial for optimizing reaction conditions and predicting the behavior of new derivatives.
Investigate Photochemical Reactivity: The presence of the nitroaromatic chromophore suggests potential for interesting photochemical reactions. Future studies could explore the photostability and photoreactivity of the compound, potentially leading to applications in photoredox catalysis or photo-switchable materials.
Expansion of Structure-Activity Relationship Studies for Targeted Biological Applications
Preliminary studies have indicated that this compound and related structures possess promising biological activities, including antimicrobial and anticancer effects. nsf.gov The existing data, however, is limited. A systematic expansion of structure-activity relationship (SAR) studies is a critical future direction to translate this initial promise into targeted therapeutic agents.
Future research should focus on:
Systematic Derivatization: Synthesize a focused library of analogues by systematically modifying each part of the molecule:
Bromo-Substituent: Replace with other halogens (F, Cl, I) or electron-donating/withdrawing groups to probe the effect on activity.
Nitro-Substituent: Vary its position (ortho, meta) or replace it with other bioisosteres like cyano or sulfonyl groups.
Sulfane Linker: Oxidize to sulfoxide or sulfone to alter polarity, solubility, and hydrogen bonding capacity.
Broad-Spectrum Biological Screening: Test the synthesized library against a wide panel of cancer cell lines, bacterial strains, and fungal pathogens to identify potent and selective lead compounds.
Mechanism of Action Studies: For the most active compounds, conduct in-depth biological studies to determine their molecular targets and mechanisms of action, for instance, investigating if they induce apoptosis or inhibit specific enzymes. organic-chemistry.org
Table 2: Proposed SAR Exploration Framework
| Structural Moiety | Potential Modification | Hypothesized Impact on Biological Activity | Example Assay |
|---|---|---|---|
| 4-Nitrophenyl Ring | Reduction to 4-aminophenyl | Altered redox properties, potential for new receptor interactions | Antimicrobial MIC testing |
| 4-Bromophenyl Ring | Replacement of -Br with -CF₃ | Increased lipophilicity, potential for enhanced cell permeability | Cancer cell line cytotoxicity (MTT assay) |
| Sulfane Bridge | Oxidation to sulfone (-SO₂-) | Increased polarity, potential H-bond acceptor | Enzyme inhibition assays |
Exploration of Emerging Applications in Smart Materials and Sensing Technologies
The unique electronic architecture of this compound, featuring an electron-donating sulfane bridge flanked by an electron-withdrawing nitro group and a polarizable bromo-substituent, makes it an intriguing candidate for advanced materials.
Future research in this area should explore its potential in:
Nonlinear Optical (NLO) Materials: Organic molecules with significant charge asymmetry often exhibit large second-order NLO responses. nih.gov The donor-π-acceptor nature of this sulfane suggests it could be a building block for new NLO materials, with applications in optoelectronics and telecommunications. researchgate.netresearchgate.net
Chemosensors: The electron-deficient nitrophenyl group is known to act as a fluorescence quencher. nih.govresearchgate.net This property could be harnessed to design "turn-on" or "turn-off" fluorescent sensors. For instance, a fluorophore could be appended to the molecule, with its fluorescence being modulated by the binding of a specific analyte to another part of the sulfane structure.
Organic Semiconductors: Diaryl sulfanes are being investigated as components in organic electronic devices. Future work could involve characterizing the charge transport properties of this compound thin films to assess their suitability for use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).
Computational Design and Predictive Modeling of Novel Sulfane Derivatives
In silico methods are indispensable tools for accelerating the discovery and optimization of functional molecules. researchgate.net Applying computational chemistry to this compound can guide synthetic efforts and provide deep insights into its properties.
Future computational studies should focus on:
Predicting Electronic and Optical Properties: Employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to calculate properties like HOMO-LUMO gaps, dipole moments, and absorption spectra. nsf.gov These calculations can predict the NLO properties of novel derivatives before their synthesis. nih.gov
Molecular Docking and SAR Modeling: For biological applications, molecular docking simulations can predict the binding modes of sulfane derivatives with target proteins. organic-chemistry.org Quantitative Structure-Activity Relationship (QSAR) models can then be built to correlate structural features with biological activity, guiding the design of more potent analogues.
Reaction Mechanism Simulation: Computational modeling can be used to map the energy profiles of potential synthetic routes and other chemical transformations, complementing experimental mechanistic studies and helping to identify the most efficient pathways.
Table 3: Application of Computational Methods to this compound
| Computational Method | Target Property/Application | Predicted Outcome/Insight |
|---|---|---|
| Density Functional Theory (DFT) | Electronic Structure, Reactivity | Electron density distribution, HOMO-LUMO gap, prediction of reactive sites |
| Time-Dependent DFT (TD-DFT) | Optical Properties | UV-Vis absorption spectra, prediction of NLO coefficients (hyperpolarizability) |
| Molecular Docking | Biological Activity | Preferred binding poses and affinities with protein targets |
| Quantitative Structure-Activity Relationship (QSAR) | Drug Design | Predictive models for biological activity based on molecular descriptors |
| Molecular Dynamics (MD) Simulations | Conformational Analysis, Stability | Stability of protein-ligand complexes, solvent effects |
Integration with Supramolecular Chemistry for Advanced Assemblies and Functions
Supramolecular chemistry relies on non-covalent interactions to construct complex, functional architectures from molecular building blocks. The functional groups on this compound—the bromine atom (potential for halogen bonding), the nitro group (H-bond acceptor), and the aromatic rings (π-π stacking)—make it an excellent candidate for use as a tecton in crystal engineering and self-assembly. nsf.govresearchgate.net
Future research should aim to:
Design Co-crystals and Molecular Complexes: Systematically co-crystallize the sulfane with complementary molecules (e.g., halogen bond donors, H-bond donors, electron-rich aromatics) to create novel supramolecular materials with tailored solid-state properties, such as altered solubility or optical characteristics.
Construct Self-Assembled Macrocycles: While challenging, it may be possible to design dithiol and dinitro precursors based on this scaffold that can undergo self-assembly reactions to form discrete macrocycles or cages, potentially for applications in molecular recognition or catalysis. nsf.gov
Develop Functional Supramolecular Polymers: Explore the potential for the molecule to form one-dimensional chains or two-dimensional sheets through directional intermolecular interactions. Such materials could exhibit interesting collective properties, such as anisotropic conductivity or luminescence.
Q & A
Q. What are the established synthetic routes for (4-bromophenyl)(4-nitrophenyl)sulfane, and how do reaction conditions influence yields?
The compound can be synthesized via nucleophilic aromatic substitution (SAr) using 4-bromoiodobenzene or 4-bromonitrobenzene as electrophiles and thiol derivatives as nucleophiles. For example, similar sulfane compounds (e.g., (4-methoxyphenyl)(4-nitrophenyl)sulfane) were synthesized using 1-bromo-4-nitrobenzene with KOtBu as a base and DMSO as a solvent, followed by flash column chromatography . Yields are sensitive to solvent polarity, base strength, and reaction time—polar aprotic solvents like DMSO enhance nucleophilicity, while strong bases (e.g., KOtBu) deprotonate thiols efficiently.
Q. How can nuclear magnetic resonance (NMR) spectroscopy be optimized to characterize this compound?
H NMR analysis of analogous compounds (e.g., (4-bromophenyl)(fluoromethyl)sulfane) shows aromatic protons in the δ 7.3–8.3 ppm range, with splitting patterns reflecting substituent effects (e.g., nitro groups deshield adjacent protons). F NMR (if applicable) and C NMR are critical for confirming sulfane connectivity and electronic effects. For example, in (trifluoromethyl)sulfane derivatives, C NMR peaks for CF groups appear at δ 125–135 ppm . Use high-field NMR (≥400 MHz) and deuterated chloroform (CDCl) for resolution .
Advanced Research Questions
Q. What computational methods are recommended to elucidate the electronic effects of bromo and nitro substituents on sulfane reactivity?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the electron-withdrawing effects of nitro (-NO) and bromo (-Br) groups on the sulfane’s aromatic rings. These substituents lower the LUMO energy of the aryl halide, enhancing electrophilicity in SAr reactions. Compare charge distribution maps and Fukui indices to predict regioselectivity in further functionalization .
Q. How do crystallographic refinement protocols (e.g., SHELXL) resolve disorder in this compound crystals?
X-ray diffraction data refined via SHELXL can model disorder in nitro or bromo groups using PART and ISOR commands. For example, in N-(4-bromophenyl) derivatives, anisotropic displacement parameters (ADPs) for bromine atoms require constraints to mitigate thermal motion artifacts. Apply TWIN and BASF instructions for twinned crystals, common in sulfanes with planar symmetry .
Q. What mechanistic insights explain contradictory reactivity trends in transition-metal-free vs. gold-catalyzed sulfane syntheses?
In base-promoted, metal-free reactions (e.g., KOtBu/DMSO), the mechanism proceeds via a thiolate intermediate attacking the aryl halide. In contrast, gold catalysis (e.g., AuCl) activates allylic alcohols or alkynes for coupling, forming sulfanes via oxidative addition/reductive elimination. Conflicting data on regioselectivity may arise from differences in intermediate stabilization: thiolate pathways favor para substitution, while metal-mediated routes allow ortho/para mixtures .
Q. How can radical-polar crossover strategies be adapted for fluorinated derivatives of this compound?
Radical initiators (e.g., AIBN) with fluorinating agents (e.g., Selectfluor) enable C–S bond fluorination. For example, (4-bromophenyl)(fluoromethyl)sulfane was synthesized via photoredox catalysis, where a redox-active ester intermediate undergoes single-electron transfer (SET) to generate fluorine radicals. Monitor reaction progress via F NMR to optimize radical quenching .
Methodological Considerations
- Handling Air-Sensitive Intermediates : Use Schlenk lines or gloveboxes for thiolate intermediates, as oxidation to disulfides (e.g., 4,4'-dithiodianiline) can occur .
- Chromatography Optimization : Employ silica gel with ethyl acetate/hexane gradients (10–30% EtOAc) for sulfane purification. Bromo and nitro groups increase polarity, requiring higher EtOAc ratios .
- Thermal Stability : Differential scanning calorimetry (DSC) of related sulfanes shows decomposition above 200°C; avoid prolonged heating in synthetic steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
